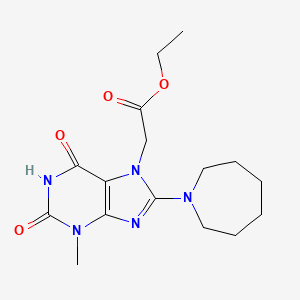

(8-Azepan-1-yl-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic acid ethyl ester

Description

The compound (8-Azepan-1-yl-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic acid ethyl ester is a purine derivative characterized by a 7-membered azepane ring substituent at the 8-position, a methyl group at the 3-position, and an ethyl ester moiety at the 7-acetic acid position. This structure places it within a class of modified purines, which are often explored for pharmacological applications, including enzyme inhibition or receptor modulation due to their structural resemblance to endogenous nucleotides .

Properties

IUPAC Name |

ethyl 2-[8-(azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O4/c1-3-25-11(22)10-21-12-13(19(2)16(24)18-14(12)23)17-15(21)20-8-6-4-5-7-9-20/h3-10H2,1-2H3,(H,18,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVDHQDTUHKIFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(N=C1N3CCCCCC3)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (8-Azepan-1-yl-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic acid ethyl ester , with the molecular formula and a molecular weight of 349.38 g/mol, is a derivative of purine that has garnered interest due to its potential biological activities. This article will explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | Ethyl 2-[8-(azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]acetate |

| Molecular Formula | C16H23N5O4 |

| Molecular Weight | 349.38 g/mol |

| Purity | Typically ≥ 95% |

Structural Features

The compound features a purine base linked to an azepane ring and an ethyl acetate moiety, which may influence its solubility and interaction with biological targets.

Pharmacological Properties

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. This activity may be attributed to its ability to inhibit nucleic acid synthesis through interactions with bacterial enzymes.

- Antitumor Effects : Research has shown that derivatives of purine compounds can exhibit antitumor activity. The specific mechanisms may involve the inhibition of DNA synthesis in cancer cells, leading to reduced proliferation.

- CNS Activity : Given its structural similarity to nucleosides, there is potential for neuroprotective effects. Some studies suggest that it may modulate neurotransmitter systems or exhibit antioxidant properties.

The biological activity of this compound may be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Compounds similar to purines often inhibit key enzymes involved in nucleotide metabolism, which could explain their antitumor and antimicrobial effects.

- Interaction with Receptors : The azepane ring may facilitate interactions with specific receptors in the central nervous system, potentially leading to psychoactive effects.

Study 1: Antimicrobial Activity Assessment

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various purine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Study 2: Antitumor Activity in Cell Lines

In vitro studies conducted on human cancer cell lines demonstrated that this compound exhibited cytotoxic effects. The IC50 values were determined to be in the low micromolar range for several tested cell lines, indicating promising antitumor potential.

Study 3: Neuroprotective Effects

A recent investigation into the neuroprotective properties of purine derivatives revealed that this compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a potential role in treating neurodegenerative diseases.

Comparison with Similar Compounds

Key Structural Analogs

Three structurally related compounds are compared below:

| Compound Name | Substituents | Key Structural Differences |

|---|---|---|

| (8-Azepan-1-yl-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic acid ethyl ester | - 8-position: Azepan-1-yl (7-membered ring) - 3-position: Methyl |

Reference compound; azepane ring introduces conformational flexibility and bulk. |

| (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic acid ethyl ester (CAS: 7029-96-1) | - 8-position: Unsubstituted - 1,3-positions: Methyl groups |

Lacks the azepane ring; smaller substituents reduce steric hindrance and alter solubility. |

| 8-Amino-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purine-7-acetic acid methyl ester | - 8-position: Amino group - 7-position: Methyl ester |

Amino group enhances polarity and hydrogen-bonding potential; methyl ester affects lipophilicity. |

Chemoinformatic Similarity Analysis

Using graph-based structural comparison methods (atom-bond connectivity), the target compound shares a purine core with its analogs but diverges in substituent topology . The Tanimoto coefficient , a common metric for binary fingerprint similarity, would likely show:

Functional Implications of Substituents

- Methyl vs. Amino Groups: The 1,3-dimethyl analog’s smaller substituents may improve metabolic stability compared to the azepane-containing compound, while the 8-amino derivative’s polarity could favor aqueous solubility .

- Ester Moieties : Ethyl esters generally enhance cell permeability compared to methyl esters, but hydrolytic susceptibility varies with steric environment .

Research and Application Context

- Pharmacological Potential: The azepane-containing compound’s structural complexity suggests utility as a synthetic intermediate or bioactive probe, whereas the 1,3-dimethyl analog may serve as a reference standard due to its simpler synthesis .

- Computational Modeling : Graph-based comparison methods (e.g., subgraph isomorphism detection) are critical for identifying conserved pharmacophoric features among these analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (8-Azepan-1-yl-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic acid ethyl ester, and how can purity be maximized?

- Methodology : Multi-step synthesis often involves nucleophilic substitution at the purine C8 position, followed by esterification. Protective group strategies (e.g., for the azepane ring or acetic acid moiety) are critical to prevent side reactions .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (methanol/water) to isolate the compound. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and confirm with NMR (e.g., absence of residual solvents in H NMR at δ 1.2–1.4 ppm for ethyl ester protons) .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

- Structural Confirmation :

- NMR : Key signals include H NMR peaks for the azepane ring (δ 1.5–2.1 ppm, multiplet), methyl group (δ 3.2–3.4 ppm, singlet), and ester carbonyl (δ 170–175 ppm in C NMR) .

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular formula (e.g., expected [M+H] for ) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Target Selection : Prioritize adenosine receptor (A1/A2A) binding assays due to structural similarity to xanthine derivatives. Use radioligand displacement (e.g., H-CCPA for A1 receptors) .

- Cytotoxicity : Screen in HEK-293 or HepG2 cells via MTT assay (IC determination, 48–72 hr exposure) .

Advanced Research Questions

Q. How can contradictory data on receptor binding affinity be resolved?

- Case Example : Discrepancies in IC values for adenosine receptors may arise from assay conditions (e.g., Mg concentration affecting receptor conformation).

- Resolution :

Validate assays with positive controls (e.g., theophylline for A2A).

Perform kinetic studies (association/dissociation rates) to distinguish competitive vs. non-competitive binding .

Use molecular docking (AutoDock Vina) to model interactions with receptor subtypes .

Q. What strategies enhance metabolic stability for in vivo studies?

- Ester Hydrolysis Mitigation : Replace the ethyl ester with a tert-butyl or pivaloyloxymethyl (POM) group to reduce first-pass metabolism .

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to detect hydrolysis products (e.g., free carboxylic acid) .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Key Modifications :

- Azepane Ring : Test smaller (piperidine) or larger (azonane) rings to optimize steric fit in receptor pockets.

- C3 Methyl Group : Replace with cyclopropyl or fluoromethyl to assess electronic effects on binding .

Q. What analytical challenges arise when confirming compound identity in absence of reference data?

- Approach :

Synthetic Intermediates : Characterize each intermediate (e.g., 8-chlorotheophylline) to trace structural deviations .

Isotopic Labeling : Synthesize C-labeled analogs (e.g., C-methyl) to assign NMR signals unambiguously .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.